molecular formula C22H23N3O4 B11700500 N'-(6-(1,3-dioxoisoindolin-2-yl)hexanoyl)-3-methylbenzohydrazide

N'-(6-(1,3-dioxoisoindolin-2-yl)hexanoyl)-3-methylbenzohydrazide

Cat. No.: B11700500
M. Wt: 393.4 g/mol
InChI Key: PCWWWJZZNWWQJX-UHFFFAOYSA-N
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Description

N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-3-METHYLBENZOHYDRAZIDE is a complex organic compound characterized by the presence of an isoindole ring and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-3-METHYLBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the isoindole derivative. The isoindole ring can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine. The resulting isoindole derivative is then reacted with hexanoic acid to form the hexanoyl intermediate. This intermediate undergoes further reaction with 3-methylbenzohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-3-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-3-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-3-METHYLBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N'-[6-(1,3-dioxoisoindol-2-yl)hexanoyl]-3-methylbenzohydrazide

InChI

InChI=1S/C22H23N3O4/c1-15-8-7-9-16(14-15)20(27)24-23-19(26)12-3-2-6-13-25-21(28)17-10-4-5-11-18(17)22(25)29/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,23,26)(H,24,27)

InChI Key

PCWWWJZZNWWQJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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